molecular formula C9H18O B103256 4-Isopropylcyclohexanol CAS No. 15890-36-5

4-Isopropylcyclohexanol

Cat. No. B103256
CAS RN: 15890-36-5
M. Wt: 142.24 g/mol
InChI Key: DKKRDMLKVSKFMJ-UHFFFAOYSA-N
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Patent
US04519944

Procedure details

To 1247 g of 4-isopropylcyclohexanol at 143°-150° C. was added in 6 hrs a mixture of 71.1 g (1.0 m) acrylic acid, 142 g (1.0 m) 4-isopropylcyclohexanol and 14.6 g (0.1 m) di-tert-butylperoxide. After an additional hour at 143°-150° the mixture was distilled at reduced pressure yielding 142.1 g. Bp:125°-141° C. (1.0 mm Hg). Odor:woody, milky-lactone, dry. Analysis:99% pure by VPC: 44% cis (odor:nonalactone, celery-lactone) 56% trans (odor:strong woody, cinnamic, urine)
Quantity
1247 g
Type
reactant
Reaction Step One
Quantity
71.1 g
Type
reactant
Reaction Step Two
Quantity
142 g
Type
reactant
Reaction Step Two
Quantity
14.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]1[CH2:9][CH2:8][CH:7]([OH:10])[CH2:6][CH2:5]1)([CH3:3])[CH3:2].[C:11](O)(=[O:14])[CH:12]=[CH2:13].C(OOC(C)(C)C)(C)(C)C>>[CH:1]([CH:4]1[CH2:9][CH2:8][C:7]2([O:10][C:11](=[O:14])[CH2:12][CH2:13]2)[CH2:6][CH2:5]1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
1247 g
Type
reactant
Smiles
C(C)(C)C1CCC(CC1)O
Step Two
Name
Quantity
71.1 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
142 g
Type
reactant
Smiles
C(C)(C)C1CCC(CC1)O
Name
Quantity
14.6 g
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After an additional hour at 143°-150° the mixture was distilled at reduced pressure
CUSTOM
Type
CUSTOM
Details
yielding 142.1 g
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Odor:woody, milky-lactone, dry

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1CCC2(CCC(O2)=O)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.